molecular formula C21H18BrN3O3S B12274606 4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide

4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B12274606
M. Wt: 472.4 g/mol
InChI Key: FZRHFXZEVJXFPD-UHFFFAOYSA-N
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Description

4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a combination of bromine, methoxy, imidazo[1,2-a]pyridine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in the presence of a catalyst.

    Methoxylation: Methanol with a suitable catalyst.

    Sulfonamide formation: Sulfonyl chloride in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, leading to biological effects . The sulfonamide group can also play a role in the compound’s activity by interacting with specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties. The presence of the imidazo[1,2-a]pyridine core, along with the bromine, methoxy, and sulfonamide groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H18BrN3O3S

Molecular Weight

472.4 g/mol

IUPAC Name

4-bromo-3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H18BrN3O3S/c1-14-5-4-10-25-13-19(23-21(14)25)15-6-3-7-16(11-15)24-29(26,27)17-8-9-18(22)20(12-17)28-2/h3-13,24H,1-2H3

InChI Key

FZRHFXZEVJXFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)Br)OC

Origin of Product

United States

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